molecular formula C20H22N2OS B2782296 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide CAS No. 849898-93-7

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide

Cat. No. B2782296
M. Wt: 338.47
InChI Key: BOGORQGVPAAQFP-UHFFFAOYSA-N
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Description

The compound “N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide” is a complex organic molecule. It contains a thiophene ring, a naphthalene ring, and a dimethylamino group, which are common structural motifs in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of conjugated systems (alternating single and double bonds) in the thiophene and naphthalene rings. The dimethylamino group might provide basicity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-rich thiophene and naphthalene rings, as well as the electron-donating dimethylamino group. These features might make the compound susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a dimethylamino group might contribute to its solubility, stability, and reactivity .

Scientific Research Applications

Fluorescence Imaging and Chemosensing

Selective Fluorescence Imaging : A study demonstrated the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for highly selective fluorescence imaging of zinc ions in biological systems. The probe exhibited significant fluorescence enhancement specifically in the presence of Zn(2+) ions, enabling high-resolution imaging in HeLa cells and Arabidopsis, illustrating its potential in biochemical research and diagnostics (Ji Ha Lee et al., 2015).

Turn-Off Fluorescence Chemosensor : Another application includes its role as a turn-off fluorescence chemosensor for the detection of Fe+3 ions. A novel compound exhibiting intramolecular charge transfer characteristics was synthesized, acting as a selective, sensitive, and reversible sensor for micromolar detection of Fe+3 ions, highlighting its utility in environmental monitoring and analytical chemistry (Harjinder Singh et al., 2014).

Asymmetric Synthesis and Catalysis

Enantioselective Synthesis : The compound has been used as a chiral auxiliary in the highly enantioselective synthesis of ligands. One study reported the use of an organopalladium complex containing the compound for promoting asymmetric hydrophosphination reactions, achieving high regio- and stereoselectivities. This illustrates its importance in the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Fengli Liu et al., 2009).

Asymmetric Cycloaddition Reactions : The compound has also been employed as a chiral template in asymmetric cycloaddition reactions, significantly improving stereoselectivity and reaction rates. This application underscores its value in organic synthesis, particularly in creating complex molecules with high chiral purity (Mengtao Ma et al., 2009).

Photophysical Studies

Solvatochromic Studies : Research has explored the photophysical properties of probes based on the dimethylamino naphthalene structure in various solvents. These studies provide insights into the effects of solvent polarity and viscosity on fluorescence properties, which are pertinent in the development of optical materials, sensors, and imaging agents (Fermín Moreno Cerezo et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds. Future research could focus on exploring its potential uses in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-22(2)18(19-11-6-12-24-19)14-21-20(23)13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGORQGVPAAQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide

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